2,3,4,5-Tetramethyl-2-cyclopentenone (TMCP) has been utilized in the scientific research field for the synthesis of chiral pre-ligands. These pre-ligands are molecules that can bind to a metal center to form a catalyst, which is a substance that accelerates chemical reactions. Specifically, TMCP was employed in the creation of (R)-3,3'-bis(tetramethylcyclopentadienyl)-2,2'-bismethoxy-1,1'-bisnaphthalene and (R)-3-tetramethylcyclopentadienyl-2,2'-bismethoxy-1,1'-bisnaphthalene. The reaction involves TMCP interacting with (R)-3,3'-dilithium-2,2'-bismethoxy-1,1'-bisnaphthalene. []
2,3,4,5-Tetramethyl-2-cyclopentenone is an organic compound with the molecular formula C₉H₁₄O. This compound is characterized by a cyclopentene ring with four methyl groups attached to the 2, 3, 4, and 5 positions. It appears as a colorless to pale yellow liquid and has a boiling point of approximately 100 °C at reduced pressure (30 mm Hg) and a flash point of 73 °C . The compound is known for its distinctive structure that contributes to its unique chemical properties.
These reactions are often utilized in synthetic organic chemistry to create more complex molecules .
Research indicates that 2,3,4,5-tetramethyl-2-cyclopentenone exhibits notable biological activities. It has been studied for its potential as:
Several methods have been developed for synthesizing 2,3,4,5-tetramethyl-2-cyclopentenone. Common approaches include:
These methods allow for the efficient production of the compound in laboratory settings .
2,3,4,5-Tetramethyl-2-cyclopentenone finds utility in various fields:
Interaction studies of 2,3,4,5-tetramethyl-2-cyclopentenone have focused on its reactivity with biological molecules. Key findings include:
These interactions highlight its potential therapeutic applications and warrant further investigation into its mechanisms of action .
Several compounds share structural similarities with 2,3,4,5-tetramethyl-2-cyclopentenone. Here is a comparison with notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Methylcyclopentene | C₇H₁₂ | Lacks additional methyl groups; simpler structure |
| 2-Cyclopentenone | C₇H₈O | Contains fewer methyl groups; more reactive double bond |
| 3-Methyl-2-cyclopentenone | C₈H₁₄O | Similar structure but different methyl positioning |
The uniqueness of 2,3,4,5-tetramethyl-2-cyclopentenone lies in its four methyl substituents on the cyclopentene ring, which significantly influence its chemical reactivity and biological activity compared to these similar compounds .
Irritant